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Compound of Interest

Compound Name: 4-Vinyloxy-phenylamine

Cat. No.: B092634 Get Quote

This guide provides a detailed overview of the expected spectroscopic data for 4-

Vinyloxyphenylamine, catering to researchers and professionals in drug development. Due to

the limited availability of published experimental data for this specific compound, this document

outlines the predicted spectral characteristics based on the analysis of its constituent functional

groups: a para-substituted benzene ring, an amine group, and a vinyloxy (vinyl ether) group.

The methodologies provided are standardized protocols for the spectroscopic analysis of

organic compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Vinyloxyphenylamine. These predictions are

derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDCl₃,

Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.8 - 7.2 m 4H
Aromatic protons

(AA'BB' system)

~ 6.5 - 6.7 dd 1H =CH-O (Vinyl proton)

~ 4.5 - 4.7 d 1H
CH₂= (Vinyl proton,

trans)

~ 4.2 - 4.4 d 1H
CH₂= (Vinyl proton,

cis)

~ 3.6 br s 2H -NH₂ (Amine protons)

Table 2: Predicted ¹³C NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDCl₃,

Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~ 150 Aromatic C-O

~ 148 =CH-O (Vinyl carbon)

~ 140 Aromatic C-N

~ 122 Aromatic CH

~ 116 Aromatic CH

~ 95 CH₂= (Vinyl carbon)

Table 3: Predicted Infrared (IR) Absorption Data for 4-Vinyloxyphenylamine
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3350 Medium, Sharp (doublet)
N-H stretch (primary amine)[1]

[2]

3100 - 3000 Medium
Aromatic and Vinylic C-H

stretch[3][4]

1640 - 1620 Medium C=C stretch (vinyl)

1620 - 1580 Medium N-H bend (scissoring)

1600, 1500 Medium-Strong Aromatic C=C ring stretch[3][4]

1250 - 1200 Strong Aryl-O-C stretch (asymmetric)

1050 - 1000 Strong =C-O-C stretch (symmetric)

850 - 800 Strong
C-H out-of-plane bend (para-

disubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data for 4-Vinyloxyphenylamine

m/z Interpretation

135 [M]⁺ (Molecular Ion)

108 Loss of vinyl group (-CH=CH₂)

93 Loss of vinyloxy group (-O-CH=CH₂)

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the 4-Vinyloxyphenylamine sample is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of 0.1-0.2 M in a 5 mm

NMR tube.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://webspectra.chem.ucla.edu/irtable.html
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://www.mdpi.com/1422-0067/6/1/52
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Spectra are recorded on an NMR spectrometer, such as a Bruker Avance

DRX 500 FT NMR spectrometer.[5]

¹H NMR Acquisition: The proton NMR spectrum is acquired at a specific frequency (e.g.,

500.13 MHz). Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

¹³C NMR Acquisition: The carbon-13 NMR spectrum is recorded using proton composite

pulse decoupling (e.g., Waltz-16) at a corresponding frequency (e.g., 125.76 MHz).[5] The

chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ = 77.00 ppm).[5]

Data Processing: The Free Induction Decays (FIDs) are multiplied by an exponential window

function and then subjected to a Fourier Transform (FT) to obtain the frequency-domain

spectra.[5]

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (Liquid Film): If the sample is a liquid, a thin film is prepared by placing a drop of the

sample between two IR-transparent salt plates (e.g., KBr or NaCl).[6]

KBr Pellet (Solid): If the sample is a solid, a small amount is finely ground with dry

potassium bromide (KBr) powder in a mortar and pestle.[6] The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄) at an approximate

5% concentration and placed in a solution cell.[6] A background spectrum of the solvent is

taken first for subtraction.

Spectrum Acquisition: The prepared sample is placed in the IR spectrometer. The instrument

passes a beam of infrared radiation through the sample and records the absorbance or

transmittance over a range of wavenumbers (typically 4000-400 cm⁻¹).[7]

Spectral Interpretation: The resulting spectrum is analyzed to identify characteristic

absorption peaks corresponding to the vibrational frequencies of the functional groups

present in the molecule.[7]
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Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often coupled

with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).[8]

Ionization: The molecules are ionized. A common technique for small organic molecules is

Electron Ionization (EI), which involves bombarding the sample with a high-energy electron

beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺).[8] Softer

ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also

be used to preserve the molecular ion.[8][9]

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g.,

quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[10]

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum which shows the molecular ion and various fragment ions. The use of a mass

spectrometer in quantitative analysis exploits its selectivity and sensitivity as a detector,

allowing a signal to be ascribed to a particular chemical entity with high certainty.[11]

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Vinyloxyphenylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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